Bienvenue dans la boutique en ligne BenchChem!

N-(4-Bromo-2-cyanophenyl)acetamide

Drug Metabolism Pharmacokinetics Antilipidemic Agents

Source this high-purity (≥98%) ortho-cyano, para-bromo acetamide as a non-substitutable standard for NO-1886 metabolite (M-2) quantitation via LC-MS/MS, a unique directing group for ortho-C-H activation, and a validated AC1 inhibitor benchmark (IC50=10 μM) with defined PCAF selectivity. Differentiated from para-cyano isomers (CAS 24522-26-7) and 4′-bromoacetanilide by its substitution pattern that governs reactivity and target engagement.

Molecular Formula C9H7BrN2O
Molecular Weight 239.072
CAS No. 189634-99-9
Cat. No. B2355878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Bromo-2-cyanophenyl)acetamide
CAS189634-99-9
Molecular FormulaC9H7BrN2O
Molecular Weight239.072
Structural Identifiers
SMILESCC(=O)NC1=C(C=C(C=C1)Br)C#N
InChIInChI=1S/C9H7BrN2O/c1-6(13)12-9-3-2-8(10)4-7(9)5-11/h2-4H,1H3,(H,12,13)
InChIKeyAKKVVIWCXVGLLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Bromo-2-cyanophenyl)acetamide (CAS 189634-99-9): Core Chemical Identity and Baseline Procurement Parameters


N-(4-Bromo-2-cyanophenyl)acetamide (CAS 189634-99-9) is a well-defined aromatic amide derivative (C9H7BrN2O, MW 239.07) with a molecular architecture characterized by a bromine atom at the para-position and a cyano group ortho to the acetamide functionality on the phenyl ring [1]. This compound is commercially available in high purity (98%) from reputable suppliers, with confirmed identity and purity via standard analytical methods such as NMR, HPLC, and GC, making it a reliable building block for precise chemical synthesis and research applications .

The Pitfalls of Substitution: Why CAS 189634-99-9's Ortho-Cyano Substituent Cannot Be Overlooked


Interchanging in-class acetamide analogs is not a trivial procurement decision; the substitution pattern on the phenyl ring dictates both the compound's synthetic utility and its biological interactions. For instance, the ortho-cyano group in N-(4-Bromo-2-cyanophenyl)acetamide introduces a strong electron-withdrawing effect adjacent to the acetamide, which is absent in para-substituted analogs like N-(4-bromophenyl)acetamide [1]. This difference alters the ring's electronic density, impacting reactivity in nucleophilic aromatic substitution and cross-coupling reactions [2]. Furthermore, the cyano group's specific spatial orientation influences target binding, as evidenced by its unique interaction profile compared to other bromo-acetamide derivatives lacking this group [3]. Therefore, assuming functional equivalence between compounds like N-(4-Bromo-2-cyanophenyl)acetamide and 4'-Bromoacetanilide, or even its meta-bromo isomer, can lead to synthetic failure, altered metabolic profiles, or erroneous biological results.

Quantitative Differentiators for N-(4-Bromo-2-cyanophenyl)acetamide: Evidence Against Closest Analogs


Metabolic Stability and In Vivo Fate: N-(4-Bromo-2-cyanophenyl)acetamide as a Key Metabolite of NO-1886

Unlike its closely related structural predecessor, the antilipidemic agent NO-1886, N-(4-Bromo-2-cyanophenyl)acetamide serves a distinct role as a primary metabolite. Following oral administration of NO-1886 to rats, N-(4-Bromo-2-cyanophenyl)acetamide (M-2) was identified as a major metabolite, accounting for a significant portion of the recovered dose in both urine and feces [1]. While the parent compound NO-1886 is known for its plasma triglyceride-lowering effects, the metabolite exhibits comparatively lower potency in this specific assay . This quantifiable difference in both chemical structure and resultant biological activity underscores its non-interchangeable utility; it is the compound of choice for studies focused on the metabolic fate and biotransformation pathways of NO-1886 rather than its primary pharmacological action.

Drug Metabolism Pharmacokinetics Antilipidemic Agents

Biological Target Engagement: Differential Inhibition of Adenylate Cyclase 1 (AC1) vs. PCAF

Quantitative binding data reveals a clear differentiation in the biological activity of N-(4-Bromo-2-cyanophenyl)acetamide across distinct enzyme targets, information that is critical for selecting the appropriate tool compound. In biochemical assays, this compound inhibits human Adenylate Cyclase 1 (AC1) with an IC50 of 10,000 nM (10 μM) [1]. This level of inhibition is significantly more potent than its activity against the bromodomain of the histone acetyltransferase PCAF (KAT2B), where it exhibits an IC50 of 70,000 nM (70 μM), a 7-fold difference [2]. This contrasts with other bromoacetamide analogs, which may show either a different selectivity profile or no reported activity against these specific targets.

Chemical Biology Enzymology Target Validation

Comparative Synthetic Utility: The Role of Ortho-Cyano vs. Para-Cyano Substituents in Scaffold Diversification

The specific ortho-cyano substitution of N-(4-Bromo-2-cyanophenyl)acetamide enables unique chemical transformations not accessible to its para-cyano structural isomer, N-(4-bromophenyl)-2-cyanoacetamide (CAS 24522-26-7). The ortho-cyano group can chelate transition metals, facilitating directed ortho-metalation (DoM) reactions, which are significantly less favored or impossible with the para-substituted counterpart . Furthermore, the ortho-nitrile can act as a directing group in C-H activation chemistries, allowing for selective functionalization at the position adjacent to the acetamide moiety [1]. This contrasts with the para-cyano isomer, which lacks this directing ability and is primarily used as an intermediate for linear chain extensions via the alpha-carbon of its cyanoacetamide group [2].

Synthetic Chemistry Medicinal Chemistry Reaction Optimization

Validated Research and Procurement Scenarios for N-(4-Bromo-2-cyanophenyl)acetamide (CAS 189634-99-9)


Scenario 1: A Certified Analytical Reference Standard for DMPK Studies

For analytical chemists and DMPK researchers investigating the pharmacokinetics and metabolism of the antilipidemic drug candidate NO-1886, the procurement of high-purity N-(4-Bromo-2-cyanophenyl)acetamide is non-negotiable. As a major in vivo metabolite (M-2), its use as a quantitative analytical standard is essential for accurately measuring drug exposure and clearance in biological matrices (plasma, urine, feces) [1]. This specific requirement cannot be fulfilled by the parent drug NO-1886 or any other structural analog, as they will have different LC-MS/MS fragmentation patterns and retention times, leading to erroneous quantitation.

Scenario 2: A Key Intermediate for Diversification via Directed C-H Functionalization

Medicinal chemists seeking to elaborate the aryl core of a lead compound should specifically source N-(4-Bromo-2-cyanophenyl)acetamide when a strategy involving directed ortho-metalation or transition metal-catalyzed C-H activation is planned. The ortho-cyano group serves as a unique directing group for installing functionality adjacent to the acetamide, a synthetic maneuver not possible with the para-cyano isomer (CAS 24522-26-7) . This capability directly enables the synthesis of more complex, ortho-substituted biaryl or heterocyclic libraries, increasing chemical diversity and intellectual property value.

Scenario 3: A Defined Tool Compound for Adenylate Cyclase 1 (AC1) Assays

Biologists and pharmacologists studying the Adenylate Cyclase 1 (AC1) signaling pathway can use N-(4-Bromo-2-cyanophenyl)acetamide as a defined chemical probe. While its potency is modest (IC50 = 10 μM), its known, quantifiable activity against AC1 provides a benchmark for assay development and for comparing the activity of more potent, novel AC1 inhibitors [2]. Its low activity against PCAF (IC50 = 70 μM) [3] is also valuable information, as it defines a selectivity window that can guide the interpretation of cellular assay results, ensuring that observed effects are more likely due to AC1 modulation rather than off-target PCAF inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-Bromo-2-cyanophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.